molecular formula C17H15ClN4O2S2 B11376071 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11376071
M. Wt: 406.9 g/mol
InChI Key: FGKQKQZTOSVEJR-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a benzothiazole moiety, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzothiazole moiety, and the addition of functional groups. Common reagents used in these reactions include chloroform, ethyl alcohol, and various sulfur-containing compounds. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, or cell membranes. These interactions can provide insights into the compound’s biological activity and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique chemical properties could make it suitable for targeting specific biological pathways or diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers, coatings, or catalysts. Its unique structure and reactivity can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide include other heterocyclic compounds with similar ring structures and functional groups. Examples include:

  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures

Properties

Molecular Formula

C17H15ClN4O2S2

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2S2/c1-3-7-25-16-19-9-11(18)14(21-16)15(23)22-17-20-12-6-5-10(24-4-2)8-13(12)26-17/h3,5-6,8-9H,1,4,7H2,2H3,(H,20,22,23)

InChI Key

FGKQKQZTOSVEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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